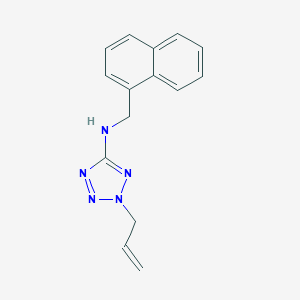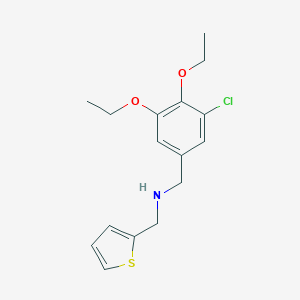![molecular formula C20H19NO7S B275656 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid, also known as AG490, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. AG490 belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which have been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid works by inhibiting the activity of JAK enzymes, which are involved in a range of cellular processes including cell growth, differentiation, and immune response. By inhibiting JAK activity, 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid can modulate these processes and potentially reduce the growth and proliferation of cancer cells, or reduce inflammation in autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been shown to have a range of biochemical and physiological effects, including inhibition of JAK activity, modulation of immune response, and reduction of inflammation. In cancer research, 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, and to sensitize these cells to chemotherapy and radiation therapy. In autoimmune disorders, 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been shown to reduce the production of inflammatory cytokines, and to modulate the activity of immune cells such as T cells and B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has several advantages for use in lab experiments, including its well-documented synthesis and mechanism of action, and its potential therapeutic applications in a range of diseases. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its effects and potential side effects.
Direcciones Futuras
There are several potential future directions for research involving 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid, including the development of new JAK inhibitors based on its structure, the investigation of its potential therapeutic applications in new diseases, and the exploration of its potential as a tool for studying JAK signaling pathways and cellular processes. Further research is needed to fully understand the potential of 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid and other JAK inhibitors in scientific research and clinical applications.
Métodos De Síntesis
The synthesis of 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid involves several steps, starting with the preparation of the intermediate compound 3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. This is then reacted with 4-aminobenzoic acid to form the final product, 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid. The synthesis of 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been well-documented in scientific literature, and has been used as a starting point for the development of other JAK inhibitors.
Aplicaciones Científicas De Investigación
4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been extensively studied for its potential therapeutic applications in a range of diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer research, 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been shown to inhibit the growth and proliferation of cancer cells, and to sensitize these cells to chemotherapy and radiation therapy. In autoimmune disorders, 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid has been shown to reduce inflammation and to modulate the immune response. Inflammatory diseases such as arthritis and asthma have also been studied with 4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid, with promising results.
Propiedades
Fórmula molecular |
C20H19NO7S |
|---|---|
Peso molecular |
417.4 g/mol |
Nombre IUPAC |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C20H19NO7S/c1-2-28-20(27)15-12-5-3-4-6-14(12)29-17(15)21-16(22)11-8-7-10(18(23)24)9-13(11)19(25)26/h7-9H,2-6H2,1H3,(H,21,22)(H,23,24)(H,25,26) |
Clave InChI |
CSOUBZAABYRNDW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
SMILES canónico |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=C(C=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{5-[(Methylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275573.png)
![3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
![3-{5-[(Benzylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B275575.png)

![2-{4-[(Cyclohexylamino)methyl]phenoxy}ethanol](/img/structure/B275580.png)
![1-(1,3-benzodioxol-5-yl)-N-[4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B275582.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
![2-(1H-indol-3-yl)-N-[(2-methoxynaphthalen-1-yl)methyl]ethanamine](/img/structure/B275584.png)
![N-allyl-N-[2-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B275589.png)



![3-ethoxy-N-[(5-methylthiophen-2-yl)methyl]propan-1-amine](/img/structure/B275597.png)
